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Compound of Interest

5-Tert-butoxycarbonylamino-2-
Compound Name:

chloro-nicotinic acid

cat. No.: B1517672

An In-Depth Technical Guide to the Physicochemical Properties of 5-Tert-
butoxycarbonylamino-2-chloro-nicotinic acid

Introduction

5-Tert-butoxycarbonylamino-2-chloro-nicotinic acid (CAS RN: 885277-14-5) is a
synthetically valuable substituted pyridine derivative.[1] Its trifunctional nature—featuring a
chloro-substituted pyridine core, an acid-labile Boc-protected amine, and a carboxylic acid—
renders it a versatile building block in medicinal chemistry and complex organic synthesis.[2]
This guide provides a comprehensive overview of its core physicochemical properties,
analytical characterization methods, and best practices for handling and stability, designed for
researchers and drug development professionals.

Chemical Identity and Structure

Precise identification is the foundation of all chemical research. The key identifiers for this
compound are summarized below.
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Identifier

Value

Source

Chemical Name

5-(tert-
Butoxycarbonylamino)-2-

chloropyridine-3-carboxylic

IUPAC Nomenclature

acid
CAS Number 885277-14-5 [1][3]
Molecular Formula C11H13CIN204 [1]
Molecular Weight 288.69 g/mol Calculated

The molecule's functionality is centered around three key regions, as illustrated in the diagram

below. The interplay between the electron-withdrawing chloro group and carboxylic acid, and

the electron-donating Boc-amino group, dictates the molecule's reactivity and properties.
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Caption: Key functional groups of the title compound.

Core Physicochemical Properties

Publicly available experimental data for this specific molecule is limited. This section outlines
the known and predicted properties.

Property Value Notes

Typically, similar compounds

Appearance Not available. ) ) ]
are off-white to beige solids.[4]
Melting Point Not available. [5]
Boiling Point Not available. [5]
[5] Likely soluble in organic
Solubility Not available in water. solvents like DMSO, methanol,
and ethyl acetate.[6]
The carboxylic acid proton is
the most acidic. For
comparison, the pKa of the
related 2-Chloronicotinic acid
] is predicted to be 2.07+0.25.[6]
pKa Not available.

The presence of the electron-
donating amino group at
position 5 may slightly increase
the pKa compared to this

value.

Spectroscopic and Analytical Characterization

As a Senior Application Scientist, | emphasize that verifying the identity and purity of starting
materials is paramount. The following are the expected spectroscopic signatures for this
compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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e 1H NMR: In a solvent like DMSO-ds, the spectrum is expected to show:
o Abroad singlet for the carboxylic acid proton (-COOH) downfield (>13 ppm).
o Asinglet for the amide proton (-NH) between 9-10 ppm.

o Two doublets in the aromatic region (8-9 ppm) corresponding to the two protons on the
pyridine ring.

o Asinglet integrating to 9 protons around 1.4-1.5 ppm, characteristic of the tert-butyl group
of the Boc protector.[7]

e 13C NMR: The spectrum should display 11 distinct carbon signals, including two carbonyl
carbons (one for the acid, one for the carbamate), carbons of the pyridine ring, and the
characteristic quaternary and methyl carbons of the Boc group.

Infrared (IR) Spectroscopy

The IR spectrum provides a rapid confirmation of the functional groups present. Key expected
absorption bands include:

A broad O-H stretch from the carboxylic acid dimer, typically centered around 3000 cm™—1,
e An N-H stretch from the carbamate group around 3300 cm™1,

o Two distinct C=0 stretching bands: one for the carboxylic acid (~1700-1725 cm~1) and one
for the Boc carbamate (~1680-1700 cm~1).[8]

e C-O stretching bands associated with the acid and carbamate groups in the 1200-1300 cm~1
region.

e Aromatic C=C and C=N stretching vibrations in the 1400-1600 cm~1 region.

Mass Spectrometry (MS)

Using electrospray ionization (ESI), the compound is expected to show a strong
pseudomolecular ion.
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Positive Mode [M+H]*: Expected at m/z 289.06.
Negative Mode [M-H]~: Expected at m/z 287.05.

Key Fragmentation: A characteristic and often dominant fragmentation pathway for Boc-
protected amines is the loss of the entire Boc group or components thereof. Expect to see
fragment ions corresponding to the loss of isobutylene (56 Da) or the entire tert-
butoxycarbonyl group (100 Da).[9]

Chemical Stability and Handling

Understanding the stability of a reagent is critical for successful and reproducible synthesis.

Stability Profile

The primary chemical liability of this molecule is the acid-labile tert-butoxycarbonyl (Boc)
protecting group.[2]

Acidic Conditions: The Boc group is readily cleaved under anhydrous acidic conditions (e.g.,
trifluoroacetic acid in dichloromethane, or HCI in dioxane).[7][10] This reaction proceeds via
the formation of a stable tert-butyl cation.

Basic and Nucleophilic Conditions: The compound is stable to most basic and nucleophilic
conditions, which allows for selective reactions at other sites if needed.[2]

Thermal Stability: While no specific data is available, decomposition at elevated
temperatures is expected.

Recommended Storage and Handling

o Storage: To ensure long-term integrity, the compound should be stored in a tightly sealed
container under an inert atmosphere (e.g., argon or nitrogen) at refrigerated temperatures (2-
8°C).[4]

e Handling: Handle in a well-ventilated area. Use standard personal protective equipment
(PPE), including safety glasses with side-shields, chemical-resistant gloves, and a lab coat.
[5] Avoid creating dust.[5]
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Hazardous Decomposition

Upon combustion, the compound may produce hazardous gases, including carbon oxides (CO,
CO02), nitrogen oxides (NOXx), and hydrogen chloride gas.[5]

Experimental Protocols for Characterization

The following protocols are self-validating systems for confirming the identity and purity of 5-
Tert-butoxycarbonylamino-2-chloro-nicotinic acid.

Protocol: Purity Assessment by HPLC-MS

This protocol provides a robust method for determining the purity of the material and confirming
its molecular weight.

Rationale: Reversed-phase HPLC is ideal for separating this moderately polar molecule from
potential nonpolar or highly polar impurities. ESI-MS provides unambiguous confirmation of the
molecular weight.

Materials:

o 5-Tert-butoxycarbonylamino-2-chloro-nicotinic acid sample

HPLC-grade acetonitrile (ACN) and water

Formic acid (FA), LC-MS grade

C18 reversed-phase HPLC column (e.g., 2.1 x 50 mm, 1.8 um patrticle size)

LC-MS system with ESI source
Procedure:

o Sample Preparation: Prepare a 1 mg/mL stock solution of the compound in ACN or
methanol. Dilute to a working concentration of ~10 ug/mL in 50:50 ACN/Water.

» Mobile Phase Preparation:

o Mobile Phase A: 0.1% FA in Water
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o Mobile Phase B: 0.1% FA in ACN

e HPLC Conditions:

Flow Rate: 0.4 mL/min

[e]

o

Column Temperature: 40°C

[¢]

Injection Volume: 2 pL

[¢]

Gradient: 10% B to 95% B over 5 minutes, hold for 1 minute, return to 10% B and re-

equilibrate for 2 minutes.
o MS Conditions (ESI Positive Mode):
o Scan Range: m/z 100-500
o Capillary Voltage: 3.5 kV
o Gas Temperature: 325°C
o Nebulizer Pressure: 40 psi

» Data Analysis: Integrate the peak area of the main component in the chromatogram to
determine purity (e.g., % area). Confirm the mass of the main peak corresponds to the
expected [M+H]* ion (m/z 289.06).

Caption: Experimental workflow for purity analysis.

Protocol: Boc-Group Deprotection for Structural
Confirmation

Rationale: Performing a simple, well-understood reaction like Boc deprotection and confirming
the product provides definitive structural validation. The mass shift is unambiguous.

Materials:

e ~10 mg of 5-Tert-butoxycarbonylamino-2-chloro-nicotinic acid
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1 mL of 4M HCI in 1,4-dioxane

Vial with a stir bar

Nitrogen or argon line

LC-MS system
Procedure:
e Dissolve the sample in the 4M HCI in dioxane solution in the vial.

 Stir the reaction at room temperature for 1-2 hours under a nitrogen atmosphere.
Effervescence (isobutylene gas) may be observed.

o Take a small aliquot of the reaction mixture, dilute it significantly with methanol, and inject it
into the LC-MS.

o Data Analysis: Analyze the resulting mass spectrum. The starting material peak at m/z
289.06 should be absent, and a new peak corresponding to the deprotected product, 5-
amino-2-chloro-nicotinic acid ((M+H]* = 189.01), should be present. This mass loss of
100.05 Da confirms the presence and lability of the Boc group.

Conclusion

5-Tert-butoxycarbonylamino-2-chloro-nicotinic acid is a key synthetic intermediate whose
utility is defined by its distinct functional handles. While comprehensive experimental data on its
physical properties is not widely published, its structural features allow for reliable prediction of
its spectroscopic characteristics and chemical behavior. Its primary chemical attribute is the
acid-labile Boc group, which dictates its handling and synthetic applications. The protocols
outlined herein provide a robust framework for researchers to confidently verify the identity,
purity, and stability of this versatile chemical building block.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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